molecular formula C33H27D7N4O6 B1574250 Azelnidipine D7

Azelnidipine D7

カタログ番号 B1574250
分子量: 589.69
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azelnidipine D7 is deuterium labeled Azelnidipine, which is a L-type calcium channel blocker.

科学的研究の応用

Calcium Channel Blocker Mechanism

Azelnidipine is a calcium channel blocker with particular effects on voltage-dependent L-type Ca²⁺ channels in smooth muscle. Its role in the modulation of spontaneous contractions in vascular smooth muscle was explored in guinea-pig portal vein studies, suggesting its potential in understanding the cellular mechanisms of hypertension treatments (Zhu et al., 2006).

Antioxidant Activity

This drug demonstrates notable antioxidant activity, as seen in cultured human arterial endothelial cells. This activity is significant in understanding the broader implications of azelnidipine beyond its primary role as an antihypertensive agent (Shinomiya et al., 2004).

Spectrophotometric Analysis

Innovative methods for the spectrophotometric analysis of azelnidipine have been developed, enhancing the accuracy and sensitivity of its detection and measurement. This contributes to a more nuanced understanding of its pharmacokinetics (Richards et al., 2022).

Impact on Glucose Tolerance and Metabolic Disorders

Azelnidipine shows potential in improving insulin resistance and glucose tolerance, which is crucial for hypertensive patients with metabolic disorders. This expands the scope of its use beyond blood pressure regulation (Shimada et al., 2015).

Cardiovascular Protection

Research indicates that azelnidipine protects the myocardium in hyperglycemia-induced cardiac damage, suggesting its utility in diabetic patients with cardiac complications (Kain et al., 2010).

Enhancement of Vascular Protective Effects

Azelnidipine enhances the vascular protective effects when combined with other medications like AT1 receptor blockers, offering possibilities for more effective treatment strategies in vascular diseases (Jinno et al., 2004).

Modulation of Cav1.2 Protein Expression

Azelnidipine has been shown to reduce the expression of Cav1.2 protein, which might partly explain its long-lasting hypotensive effect, highlighting its unique impact on blood pressure regulation (Nasu et al., 2021).

特性

製品名

Azelnidipine D7

分子式

C33H27D7N4O6

分子量

589.69

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。